molecular formula C6H10F3NO B1424220 [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol CAS No. 217096-40-7

[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol

Cat. No.: B1424220
CAS No.: 217096-40-7
M. Wt: 169.14 g/mol
InChI Key: PEQFBLZKNOHWSY-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol (CAS 217096-40-7) is a high-value pyrrolidine-based chemical building block. With the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol, this compound is characterized by the strategic incorporation of a trifluoromethyl group, a feature known to profoundly influence the properties of drug candidates . The presence of both a polar methanol group and the highly lipophilic trifluoromethyl group on the pyrrolidine ring makes this scaffold a versatile intermediate for medicinal chemistry and drug discovery. Compounds featuring the 3-(trifluoromethyl)pyrrolidine motif are of significant interest in the development of central nervous system (CNS) active agents. Research indicates that this specific scaffold can serve as a key dopaminergic pharmacophore in the design of novel dual-target therapeutics, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . The trifluoromethyl group is a critical structural element in modern agrochemical and pharmaceutical agents, as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through electrostatic interactions . This reagent provides researchers with a ready-to-use, synthetically challenging fragment to rapidly access complex molecules for screening and optimization campaigns. It is primarily used in the synthesis of more advanced compounds and is not intended for direct biological testing in its supplied form. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[3-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)1-2-10-3-5/h10-11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQFBLZKNOHWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the pyrrolidine ring with the trifluoromethyl substituent.
  • Introduction of the hydroxymethyl group at the 3-position.
  • Use of reduction and substitution reactions to achieve the final compound.

Key Synthetic Routes

Route A: Reduction of Corresponding Amides to Alcohols

One common approach involves the reduction of trifluoromethyl-substituted pyrrolidine amides to the corresponding alcohols using borane reagents.

  • Procedure : The corresponding amide is treated with borane–dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 60°C over several hours.
  • Outcome : This reduction converts the amide carbonyl to the hydroxymethyl group, yielding the target [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol.
  • Purification : The reaction mixture is quenched with methanol and water, extracted with ethyl acetate, and purified by preparative high-performance liquid chromatography (prep-HPLC).

This method is supported by detailed experimental procedures where borane reduction was performed on related amides to yield fluorinated pyrrolidinyl methanols with high purity and yield (e.g., 70-90%).

Route B: Grignard Reaction Using Trifluoromethyl Aryl Grignard Reagents
  • Procedure : Preparation of trifluoromethyl-substituted pyrrolidinyl alcohols via nucleophilic addition of trifluoromethyl aryl Grignard reagents to pyrrolidine-derived ketones or aldehydes.
  • Details : The Grignard reagent is prepared by reacting activated magnesium powder with 1-bromo-3,5-bis(trifluoromethyl)benzene in dry diethyl ether under reflux, followed by slow addition to the ketone substrate.
  • Safety Note : Trifluoromethyl aryl Grignards are highly reactive and can cause exothermic reactions; careful temperature control is essential.
  • Result : The reaction yields pyrrolidin-2-yl-bis(trifluoromethyl-phenyl)-methanol derivatives, which can be further manipulated to obtain the target compound.
Route C: Multi-step Synthesis via Pyrrolidine Ring Construction and Functionalization
  • Step 1 : Formation of substituted pyrrolidine intermediates by reaction of pyridine derivatives with amines and aldehydes under controlled conditions.
  • Step 2 : Functional group transformations including amide formation, halogenation, and palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups.
  • Step 3 : Final reduction steps using borane complexes to convert amides to alcohols.
  • Example : Using substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol followed by palladium-catalyzed coupling and borane reduction yields the target compound with good selectivity and yield.

Data Table: Summary of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Borane Reduction of Amides BH3·Me2S, THF, 0–60°C, 1–6 h 70–90 Efficient reduction; requires careful quenching
Grignard Addition Mg, 1-bromo-3,5-bis(trifluoromethyl)benzene, Et2O 80–92 Highly reactive; exothermic risk
Pd-Catalyzed Coupling + Reduction Pd2(dba)3, Xantphos, t-BuONa, MeOH, followed by BH3·Me2S 60–85 Multi-step; good selectivity

Detailed Research Findings

  • Borane Reduction Efficiency : Studies show that borane–dimethyl sulfide complexes effectively reduce amides to alcohols with minimal side reactions, preserving the trifluoromethyl group integrity.
  • Grignard Reagent Preparation : The generation of trifluoromethyl aryl Grignard reagents requires activated magnesium and strict anhydrous conditions. The addition to pyrrolidine ketones proceeds with high regio- and stereoselectivity.
  • Cross-Coupling Reactions : Palladium-catalyzed amination and coupling reactions facilitate the introduction of trifluoromethyl groups on heterocycles, which are then transformed into the target alcohol via reduction.
  • Purification Techniques : Preparative HPLC and silica gel chromatography are standard for isolating pure [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol, ensuring removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. Key findings include:

Reagent/ConditionsProductYieldKey ObservationsSource
Dess-Martin periodinane (DMP)3-(Trifluoromethyl)pyrrolidine-3-carbaldehyde75%Selective oxidation under mild conditions; avoids overoxidation to carboxylic acid
KMnO₄ in acidic aqueous solution3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid62%Requires extended reaction time (12–16 h)

Mechanistic Insight : The trifluoromethyl group stabilizes intermediate carbonyl species via inductive effects, enhancing oxidation efficiency compared to non-fluorinated analogs .

Esterification and Acylation

The alcohol and secondary amine participate in nucleophilic acylations:

Esterification

ReagentProductYieldNotesSource
Acetyl chloride in methanol3-(Trifluoromethyl)pyrrolidin-3-yl acetate89%Room temperature, 2 h; proceeds via SN2 mechanism
Benzoyl chloride (pyridine base)3-(Trifluoromethyl)pyrrolidin-3-yl benzoate78%Requires catalytic DMAP

Amide Formation

ReagentProductYieldConditionsSource
Boc₂O in acetonitriletert-Butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate95%20–30°C, 12 h; Boc protection of amine
Acetic anhydride (TEA catalyst)N-Acetyl-3-(trifluoromethyl)pyrrolidin-3-ylmethanol83%Exothermic reaction; controlled at 0°C

Nucleophilic Substitution

The secondary amine undergoes alkylation/arylation under Ullmann-type conditions:

SubstrateReagents/ConditionsProductYieldSource
1-Fluoro-2-iodo-4-methoxybenzeneCuI, K₃PO₄, dimethylethanolamine, 60°C, 24 h3-(2-Fluoro-5-methoxyphenyl)pyrrolidin-3-ylmethanol13%
6-Bromopicolinic acidDMF, oxalyl chlorideN-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide91%

Key Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky substrates .

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones:

Carbonyl CompoundReagents/ConditionsProductYieldSource
4-TrifluoromethylbenzaldehydeNaBH₃CN, MeOH, 25°C, 12 hN-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ylmethanol68%

Stereochemical Note : The reaction favors retention of configuration at the pyrrolidine stereocenter due to steric shielding by the trifluoromethyl group .

Photochemical Reactions

The trifluoromethyl group enables unique photochemical behavior:

ConditionsProductKey ApplicationSource
UV light (365 nm) in THFCarbene intermediateCovalent labeling of biomolecules

Mechanism : Homolytic cleavage of C–CF₃ bonds generates reactive carbenes for crosslinking studies.

Ring-Opening Reactions

Controlled ring-opening occurs under acidic conditions:

Reagent/ConditionsProductYieldNotesSource
HCl (4N) in ethyl acetate3-(Trifluoromethyl)pyrrolidine-3-methanol hydrochloride>99%Deprotection of Boc groups
TFA in dichloromethaneFree amine after Boc removal94%Room temperature, 16 h

Comparative Reactivity

The trifluoromethyl group alters reactivity compared to non-fluorinated analogs:

Parameter[3-(Trifluoromethyl)pyrrolidin-3-yl]methanolPyrrolidin-3-ylmethanolRationale
Oxidation Rate (DMP)75% yield in 2 h58% yield in 4 hCF₃ stabilizes transition state
pKa (amine)8.910.2Electron-withdrawing CF₃ decreases basicity
Hydrolytic Stabilityt₁/₂ > 48 h (pH 7.4)t₁/₂ = 12 hEnhanced lipophilicity from CF₃

Data compiled from .

Scientific Research Applications

Chemical Reactivity

The compound exhibits various chemical reactivities, including:

  • Nucleophilic Substitution : The hydroxymethyl group can undergo nucleophilic substitution reactions.
  • Electrophilic Reactions : The trifluoromethyl group can participate in electrophilic aromatic substitutions.
  • Dehydration Reactions : Under acidic conditions, dehydration can lead to the formation of pyrrolidine derivatives.

Medicinal Chemistry

Pharmaceutical Intermediate : [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group is known to enhance the biological activity of drug candidates. For instance, studies have indicated that compounds containing the trifluoromethyl moiety show improved potency against specific biological targets such as enzymes and receptors involved in neurological disorders .

Case Study : A recent study focused on the synthesis of novel pyrrolidine derivatives that act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The incorporation of the trifluoromethyl group significantly increased the binding affinity and selectivity of these compounds.

Material Science

Development of Advanced Materials : The compound is also explored in material science for its potential use in developing new polymers and coatings. The unique electronic properties imparted by the trifluoromethyl group contribute to enhanced thermal stability and chemical resistance in materials.

Interaction Studies

Research has been conducted to understand the interaction of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine binding affinities, revealing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol C₆H₁₀F₃NO* ~193.15* -CF₃, -CH₂OH (pyrrolidine) Pharmaceutical intermediates, materials science
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₆FNO₂ 225.26 -Ph(3-F,4-OCH₃), -CH₂OH (pyrrolidine) Drug discovery, agrochemicals, materials
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₂FN₂O 210.22 -Pyridinyl-F, -CH₂OH (pyrrolidine) Ligand design, catalysis
rac-[(3R,4S)-4-(3-CF₃-phenyl)pyrrolidin-3-yl]methanol HCl C₁₂H₁₄F₃NO·HCl 297.70 -Ph(3-CF₃), -CH₂OH (pyrrolidine), HCl salt Chiral intermediates in drug synthesis
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol C₁₁H₁₃FNO 209.23 -Ph(3-F), -CH₂OH (pyrrolidine) Stereoselective pharmacology
(5-Trifluoromethyl-pyridin-3-yl)-methanol C₇H₆F₃NO 177.12 -CF₃ (pyridine), -CH₂OH Material science, fluorinated probes

*Estimated based on analogous structures.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group enhances lipophilicity (LogP ~1.59 for pyridine analogs), improving membrane permeability in drug candidates. Pyrrolidine derivatives with aromatic substituents (e.g., 3-fluorophenyl) exhibit higher LogP values (~3.26 for pyridinyl variants), favoring CNS-targeting applications.
  • Polar groups like -CH₂OH balance hydrophobicity, enhancing solubility for aqueous-phase reactions.

Stereochemical Impact: Enantiomeric forms (e.g., (3R,4S) vs. (3S,4R)) significantly influence biological activity. For example, (3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol is prioritized in receptor-targeted drug design due to its stereoselective binding.

Synthetic Methodologies :

  • Coupling Reactions : describes acylative coupling (e.g., 3-(pyridin-3-yl)propionic acid with pyrrolidine precursors) for pyrrolidine derivatives.
  • Hydrogenation : Palladium on carbon (Pd/C) under high-pressure H₂ is used for debenzylation (), a critical step in deprotecting intermediates.
  • Salt Formation : Hydrochloride salts () improve stability and crystallinity for pharmaceutical formulations.

Applications: Pharmaceuticals: Fluorinated pyrrolidines are key motifs in protease inhibitors and kinase modulators. Materials Science: Pyridine methanol derivatives (e.g., ) are used in fluorinated polymers and optical materials.

Biological Activity

[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative notable for its trifluoromethyl substitution, which enhances its chemical stability and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is C6_6H10_{10}F3_3NO. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activity Overview

The biological activity of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol can be categorized into several key areas:

  • Neuropharmacological Effects : The compound has shown promise as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, although further investigation is required to elucidate its efficacy against specific pathogens.
  • Anticancer Activity : Research indicates that derivatives of pyrrolidine, including this compound, may inhibit certain cancer cell lines by interfering with critical cellular processes.

The trifluoromethyl group enhances the compound's interaction with biological targets through increased hydrophobic interactions. This property allows for improved binding affinity to various receptors and enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol relative to other pyrrolidine derivatives:

Compound NameStructural FeaturesUnique Characteristics
1-Methylpyrrolidin-3-ylmethanolMethyl substitution at nitrogenLacks trifluoromethyl group
Pyrrolidin-2-yl-bis(4-trifluoromethyl)Bis(trifluoromethyl) substitutionMore complex structure, higher lipophilicity
(S)-1-Boc-(3-Hydroxymethyl)pyrrolidineBoc protection on nitrogenDifferent protective group alters reactivity
Pyrrolidin-3-ylmethanol hydrochlorideHydrochloride salt formIncreased solubility in aqueous solutions

Neuropharmacological Studies

In a study examining the effects of various pyrrolidine derivatives on serotonin receptors, [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol demonstrated a significant increase in receptor binding affinity compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders by modulating serotonin levels.

Antimicrobial Activity Assessment

A recent investigation into the antimicrobial properties of fluorinated compounds revealed that [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol exhibited notable activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, though specific pathways remain to be fully elucidated.

Anticancer Efficacy

Research conducted on various cancer cell lines indicated that [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol could inhibit proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was linked to its interference with cellular signaling pathways critical for tumor growth.

Q & A

Q. Critical Factors :

  • Solvent polarity (e.g., DMSO enhances trifluoromethyl group stability ).
  • Temperature control during reduction to prevent racemization .

How is [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol characterized, and what analytical discrepancies require resolution?

Basic Research Question
Primary Techniques :

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ = 405.0979 observed vs. 405.0997 calculated ).
  • ¹H/¹³C NMR : Key signals include δ ~3.40–3.18 ppm (pyrrolidine CH₂), δ ~2.07–1.88 ppm (pyrrolidine CH), and δ ~5.63 ppm (methanol -OH) in DMSO-d₆ .
  • X-ray Crystallography : Resolves stereochemical ambiguity in enantiomeric mixtures .

Q. Common Discrepancies :

  • Overlapping NMR signals from trifluoromethyl and pyrrolidine protons. Use 2D NMR (COSY, HSQC) for deconvolution.
  • Impurities from incomplete reduction (e.g., residual carbonyl intermediates). Monitor via FT-IR (C=O stretch at ~1700 cm⁻¹) .

How can enantioselective synthesis of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol be optimized?

Advanced Research Question
Methodology :

  • Chiral Pool Synthesis : Start with enantiopure pyrrolidine derivatives (e.g., (3R,4R)-configured precursors) .
  • Asymmetric Catalysis : Use Pd-catalyzed hydrogenation with chiral ligands (e.g., (S)-DTBM-SEGPHOS) to achieve >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .

Q. Case Study :

  • Esterification : React with acetyl chloride in pyridine to yield acetyl-protected derivatives (85% yield) .
  • Grignard Addition : The methanol group acts as a directing group for regioselective alkylation .

What structural analogs of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol show enhanced bioactivity?

Advanced Research Question
SAR Insights :

  • Pyridine vs. Pyrrolidine : Replacing pyrrolidine with pyridine (e.g., (6-fluoropyridin-2-yl) analogs) reduces cytotoxicity but improves solubility .
  • Trifluoromethyl Positioning : 3-CF₃ on pyrrolidine enhances metabolic stability compared to 2-CF₃ isomers (t₁/₂ increased from 2.1 to 4.8 h in hepatic microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol

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